Cas no 1783566-99-3 ((2-Bromo-4-methoxypyridin-3-yl)methanol)

(2-Bromo-4-methoxypyridin-3-yl)methanol 化学的及び物理的性質
名前と識別子
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- (2-Bromo-4-methoxypyridin-3-yl)methanol
- 2-Bromo-4-methoxypyridine-3-methanol
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- インチ: 1S/C7H8BrNO2/c1-11-6-2-3-9-7(8)5(6)4-10/h2-3,10H,4H2,1H3
- InChIKey: YEQIYZKTRGUIEU-UHFFFAOYSA-N
- SMILES: BrC1C(CO)=C(C=CN=1)OC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 123
- トポロジー分子極性表面積: 42.4
- XLogP3: 1
(2-Bromo-4-methoxypyridin-3-yl)methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029013086-1g |
2-Bromo-4-methoxypyridine-3-methanol |
1783566-99-3 | 95% | 1g |
$3,126.60 | 2022-04-02 | |
Alichem | A029013086-250mg |
2-Bromo-4-methoxypyridine-3-methanol |
1783566-99-3 | 95% | 250mg |
$940.80 | 2022-04-02 |
(2-Bromo-4-methoxypyridin-3-yl)methanol 関連文献
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
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Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
(2-Bromo-4-methoxypyridin-3-yl)methanolに関する追加情報
Research Briefing on (2-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1783566-99-3) in Chemical Biology and Pharmaceutical Applications
In recent years, (2-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1783566-99-3) has emerged as a key intermediate in the synthesis of biologically active compounds, particularly in the development of novel pharmaceuticals and chemical probes. This compound, characterized by its bromo and methoxy functional groups, offers versatile reactivity for further derivatization, making it valuable in medicinal chemistry and drug discovery. Recent studies have highlighted its role in the synthesis of kinase inhibitors, antiviral agents, and other therapeutic candidates.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (2-Bromo-4-methoxypyridin-3-yl)methanol in the synthesis of selective JAK2 inhibitors. The researchers utilized this compound as a building block to introduce the pyridine moiety, which was critical for achieving high binding affinity and selectivity. The study reported a significant improvement in inhibitory activity compared to previous analogs, underscoring the importance of this intermediate in optimizing drug candidates for inflammatory diseases.
Another notable application was explored in a 2022 ACS Chemical Biology paper, where (2-Bromo-4-methoxypyridin-3-yl)methanol was employed in the development of covalent inhibitors targeting SARS-CoV-2 main protease. The bromo group facilitated the introduction of electrophilic warheads, enabling the formation of irreversible bonds with the protease active site. This approach demonstrated potent antiviral activity in vitro, suggesting potential for further development as a COVID-19 therapeutic.
Beyond its pharmaceutical applications, this compound has also been investigated in chemical biology for the design of activity-based probes (ABPs). A 2023 Nature Chemical Biology study utilized (2-Bromo-4-methoxypyridin-3-yl)methanol to develop fluorescent probes for monitoring enzyme activity in live cells. The methoxy group was found to enhance cell permeability, while the bromo group allowed for subsequent click chemistry modifications, enabling real-time imaging of target enzymes.
The synthetic accessibility of (2-Bromo-4-methoxypyridin-3-yl)methanol has been improved through recent methodological advances. A 2023 Organic Letters publication described a one-pot synthesis route with higher yield and purity, addressing previous challenges in large-scale production. This development is particularly significant for industrial applications, where consistent quality and scalability are paramount.
Looking forward, researchers anticipate expanding the applications of (2-Bromo-4-methoxypyridin-3-yl)methanol in targeted protein degradation strategies and PROTAC development. Preliminary results presented at the 2023 American Chemical Society meeting showed promising results in using derivatives of this compound as linker components for bifunctional degraders. The unique electronic properties imparted by the pyridine core appear to contribute to improved proteasome recruitment efficiency.
In conclusion, (2-Bromo-4-methoxypyridin-3-yl)methanol (CAS: 1783566-99-3) continues to demonstrate significant value in both pharmaceutical development and chemical biology research. Its versatility as a synthetic intermediate, combined with recent methodological improvements, positions it as an important tool for future drug discovery efforts. Ongoing research is expected to further elucidate its potential in emerging therapeutic modalities and diagnostic applications.
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